molecular formula C10H16N4O B6795036 N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine

N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine

Cat. No.: B6795036
M. Wt: 208.26 g/mol
InChI Key: NEQFPEGLAMOKMY-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine is a synthetic organic compound that features a unique combination of a cyclopropyl group, a triazole ring, and an oxetane ring

Properties

IUPAC Name

N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-11-10(13-12-7)4-14(8-2-3-8)9-5-15-6-9/h8-9H,2-6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQFPEGLAMOKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CN(C2CC2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine typically involves multi-step organic synthesis. One common route starts with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile. The oxetane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with a nucleophile.

    Synthesis of 5-methyl-1H-1,2,4-triazole: This can be achieved by reacting methyl hydrazine with formamide under acidic conditions.

    Formation of the oxetane ring: This involves the reaction of an oxetane precursor, such as 3-chloromethyl oxetane, with a nucleophile.

    Coupling of the triazole and oxetane rings: The final step involves coupling the triazole derivative with the oxetane derivative using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxetane ring-opened products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring, where nucleophiles can replace the oxetane oxygen.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ring-opened products, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Biological Studies: It can be used to study the interactions of triazole and oxetane-containing compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: Its stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine would depend on its specific biological target. Generally, compounds containing triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxetane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-[(1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine: Lacks the methyl group on the triazole ring, which may affect its biological activity and chemical properties.

    N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-2-amine: The position of the oxetane ring is different, which can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine is unique due to the specific combination of its functional groups. The presence of both a cyclopropyl group and an oxetane ring, along with the triazole moiety, provides a distinctive set of chemical and biological properties that can be exploited in various applications.

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